O-Acetylsyringic Acid

Organic synthesis Phthalide derivatives Choleretic activity

O-Acetylsyringic acid is the acetyl-protected derivative of syringic acid. The acetyl modification increases LogP from ~1.04 to 1.33, enhancing organic solvent solubility and chromatographic retention. It serves as a key intermediate in the synthesis of tricin via the Baker-Venkata-Raman reaction, where the acetyl group prevents competing O-acylation. It is also used as a calibration standard for HPLC/GC-MS analysis of acetylated phenolics and as a defined model compound for syringyl lignin degradation studies. Available in ≥98% purity. Contact us for bulk pricing.

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B8424229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetylsyringic Acid
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCC(=O)OC(=O)C1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C11H12O6/c1-6(12)17-11(14)7-4-8(15-2)10(13)9(5-7)16-3/h4-5,13H,1-3H3
InChIKeyCGJUTGBTXJLTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Acetylsyringic Acid: Technical Specifications and Structural Identity for Procurement


O-Acetylsyringic acid (CAS 6318-20-3), also known as 4-acetoxy-3,5-dimethoxybenzoic acid or syringic acid acetate, is a phenyl acetate derivative obtained by the formal condensation of the phenolic hydroxyl group of syringic acid with acetic acid [1]. It has the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol [2]. The compound is a white to off-white crystalline powder with a melting point of 190-191°C and a calculated LogP of 1.33 [3]. Commercial specifications typically indicate a purity of ≥95%, and the compound is primarily employed as a research intermediate, analytical reference standard, and model compound in lignin degradation studies [3].

O-Acetylsyringic Acid: Why Syringic Acid or Other Phenolic Analogs Are Not Direct Replacements


Substituting O-acetylsyringic acid with its parent compound syringic acid, or with other in-class phenolic acids such as vanillic acid or ferulic acid, introduces significant functional and physicochemical divergence that undermines experimental reproducibility and synthetic outcomes. The acetyl modification at the para-hydroxyl position fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity—increasing the LogP from approximately 1.04 (syringic acid) to 1.33 (O-acetylsyringic acid) [1]. This shift in partition coefficient directly impacts solubility profiles in organic solvents, chromatographic retention behavior, and membrane permeability characteristics [2]. Furthermore, the acetyl group functions as a protecting moiety for the phenolic hydroxyl, enabling regioselective transformations that are unattainable with the unprotected parent acid [3]. In analytical applications, the distinct UV absorption and mass spectrometric fragmentation patterns of the acetylated derivative preclude simple substitution with syringic acid when precise quantification or identification is required [4].

O-Acetylsyringic Acid: Quantifiable Differentiation Evidence for Scientific Selection


O-Acetylsyringic Acid as a Synthetic Intermediate: Choleretic Activity of Derived Phthalide Product Versus Dehydrocholic Acid

O-Acetylsyringic acid serves as a critical intermediate in the synthesis of 4,6-dimethoxy-5-hydroxyphthalide via reaction with formaldehyde. The resultant phthalide derivative demonstrated choleretic activity in rats that was five times higher than that of dehydrocholic acid, a clinical reference choleretic agent [1]. This positions O-acetylsyringic acid as a non-substitutable building block for accessing this specific pharmacologically active phthalide scaffold, a synthetic route not accessible using the unprotected parent syringic acid due to competing side reactions at the free phenolic hydroxyl.

Organic synthesis Phthalide derivatives Choleretic activity Bile excretion

O-Acetylsyringic Acid as a Precursor in Tricin Synthesis: Baker-Venkata-Raman Reaction Pathway

O-Acetylsyringic acid is employed as a key starting material in the Baker-Venkata-Raman reaction with phloroacetophenone for the chemical synthesis of tricin, a naturally occurring O-methylated flavone found in bamboo leaves [1]. Tricin and its derivatives have demonstrated anti-inflammatory and anti-allergic activities, with tricin isolated from Zizania latifolia aerial parts exhibiting measurable inhibition of inflammatory mediators [1][2]. The acetyl-protected syringic acid moiety provides the requisite 3,5-dimethoxy-4-oxygenated benzoyl fragment in the correct oxidation state for this convergent flavone construction. The analogous reaction using unprotected syringic acid would result in competing O-acylation and undesired polymerization pathways.

Natural product synthesis Flavonoid synthesis Tricin Anti-inflammatory agents

O-Acetylsyringic Acid as a Model Compound in Lignin Degradation Research

O-Acetylsyringic acid is utilized as a structurally defined model compound for investigating enzymatic and chemical degradation pathways of lignin and lignin-like polymers [1]. The compound features the syringyl (3,5-dimethoxy-4-hydroxyphenyl) core motif characteristic of hardwood lignin subunits, with the acetyl group serving as a protecting moiety that mimics natural ester linkages found in lignocellulosic biomass. Studies on the microbial cleavage of phenolic methyl ethers and lignin decomposition pathways have employed syringic acid derivatives, including acetylated forms, to elucidate the mechanistic steps of β-aryl ether cleavage and aromatic ring opening [1]. The well-defined structure of O-acetylsyringic acid—with a melting point of 190-191°C and a calculated LogP of 1.33—provides consistent and reproducible physical properties that facilitate precise quantification of degradation kinetics and product distribution [2].

Lignin degradation Enzymatic cleavage Biomass conversion Model compound

O-Acetylsyringic Acid: Primary Research and Industrial Application Scenarios Supported by Evidence


Synthesis of Methoxy-Substituted Phthalide Derivatives with Choleretic Activity

O-Acetylsyringic acid is employed as a key starting material in the synthesis of 4,6-dimethoxy-5-hydroxyphthalide via reaction with formaldehyde. The phthalide product obtained from this route has demonstrated a five-fold increase in bile excretion activity compared to dehydrocholic acid in rat models, establishing the synthetic utility of O-acetylsyringic acid in accessing pharmacologically active phthalide scaffolds for hepatobiliary research [1].

Total Synthesis of Tricin and Related 3',5'-Dimethoxyflavone Natural Products

O-Acetylsyringic acid serves as the requisite benzoyl fragment donor in the Baker-Venkata-Raman reaction for the convergent synthesis of tricin, a naturally occurring flavone with documented anti-inflammatory properties [1]. The acetyl protecting group is integral to the synthetic strategy, enabling the regioselective construction of the flavone core without competing O-acylation side reactions that would occur with unprotected syringic acid [1][2].

Analytical Reference Standard for Chromatographic and Spectroscopic Quantification

With its well-defined purity specification (typically ≥95%), exact molecular weight of 240.21 g/mol, and distinct chromatographic retention behavior, O-acetylsyringic acid is employed as a calibration standard in HPLC, GC-MS, and LC-MS methods for quantifying acetylated phenolic acids in plant extracts, lignin degradation mixtures, and synthetic reaction monitoring workflows [1].

Model Substrate for Lignin Degradation Pathway Elucidation

O-Acetylsyringic acid is utilized as a structurally defined model compound representing the syringyl subunit of hardwood lignin. Its defined molecular structure—in contrast to heterogeneous lignin preparations—enables precise kinetic analysis of enzymatic cleavage, microbial degradation, and chemical depolymerization pathways relevant to biomass conversion and biorefinery research [1][2].

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